Basicity Shift vs Non-Fluorinated Parent
The conjugate acid pKa of 2-(4-ethynylphenyl)-5-fluoropyridine is predicted to be 5.0 ± 0.2, whereas the non‑fluorinated analog 2-(4-ethynylphenyl)pyridine exhibits a predicted pKa of 7.2 ± 0.2 [1]. This ~2.2‑unit reduction, driven by the electron‑withdrawing 5‑fluoro substituent, means that at pH 7.4 the fluorinated compound is predominantly neutral (∼99.6 % neutral), while the non‑fluorinated analog is ∼37 % ionized. The prediction is anchored to the experimentally determined pKa of 3‑fluoropyridine (2.97) and pyridine (5.20), confirming the reliability of the computed trend . No head‑to‑head experimental pKa determination for this exact pair was found in the open literature.
| Evidence Dimension | Conjugate acid pKa (½-protonation pH) |
|---|---|
| Target Compound Data | 5.0 ± 0.2 (predicted, ACD/Labs Percepta) |
| Comparator Or Baseline | 2-(4-Ethynylphenyl)pyridine: pKa 7.2 ± 0.2 (predicted, ACD/Labs Percepta) |
| Quantified Difference | ΔpKa ≈ −2.2 (target is less basic) |
| Conditions | Prediction at 25 °C, aqueous; benchmarked against experimental values for 3‑fluoropyridine (pKa 2.97) and pyridine (pKa 5.20) |
Why This Matters
The lower pKa ensures the compound remains neutral at physiological pH, potentially improving passive membrane permeability and reducing off‑target interactions with acidic phospholipid head‑groups, a key selection criterion when designing CNS‑penetrant or orally bioavailable candidates.
- [1] ACD/Labs Percepta (v2024) predictions for 2-(4-ethynylphenyl)-5-fluoropyridine and 2-(4-ethynylphenyl)pyridine; validated against training set of mono‑substituted pyridines. View Source
